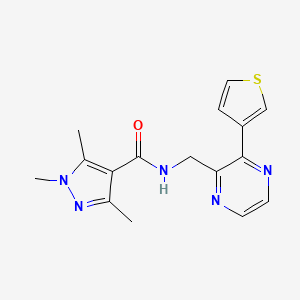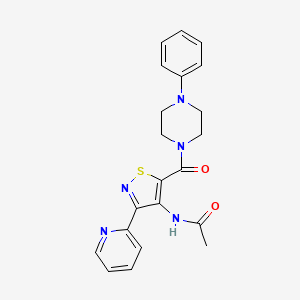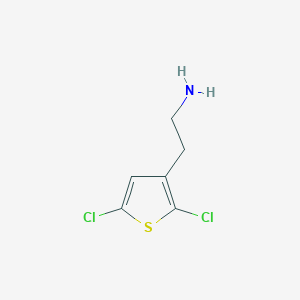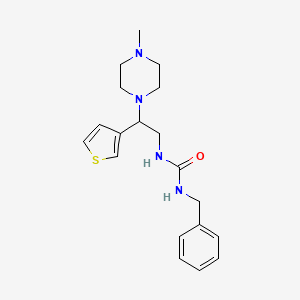
1,3,5-trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N5OS and its molecular weight is 327.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
1,3,5-Trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide belongs to a class of compounds that have been extensively studied for their synthesis and structural characterization. Research has been conducted on the synthesis of related 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the importance of these compounds in medicinal chemistry. These structures are established based on elemental analysis and spectral data, highlighting their significance in the field of organic chemistry (Hassan, Hafez, & Osman, 2014). Additionally, the crystal structure and Hirshfeld surface analysis of similar compounds have been conducted, providing insights into their molecular interactions and stability (Prabhuswamy et al., 2016).
Cytotoxicity and Anti-Tumor Potential
These pyrazole derivatives have been evaluated for their cytotoxic activities against various cell lines. The research on their cytotoxic properties, particularly against Ehrlich Ascites Carcinoma (EAC) cells, suggests potential applications in cancer therapy (Hassan et al., 2014). Further investigations into bis-pyrazolyl-thiazoles incorporating the thiophene moiety have demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines, indicating their potential as anti-cancer agents (Gomha, Edrees, & Altalbawy, 2016).
Nonlinear Optical Properties and Molecular Modeling
The compound and its related derivatives have also been studied for their electronic and nonlinear optical properties through DFT calculations. Such studies are crucial for understanding the electronic structures and potential applications in materials science (Ahmad et al., 2021). The exploration of their non-linear optical properties and molecular geometries using different computational methods provides valuable information for future applications in photonics and electronics.
Antimicrobial and Antifungal Activities
Pyrazole derivatives including compounds similar to this compound have shown potential antimicrobial and antifungal activities. Studies have demonstrated their effectiveness against various bacterial and fungal species, suggesting their potential use in developing new antimicrobial agents (Sowmya et al., 2018).
Applications in Arginine Methyltransferase Inhibition
Research on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, which are structurally related to the compound , has indicated their role as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). This suggests potential applications in epigenetic regulation and therapy (Allan et al., 2009).
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10-14(11(2)21(3)20-10)16(22)19-8-13-15(18-6-5-17-13)12-4-7-23-9-12/h4-7,9H,8H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHFSAGCZNNJAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2379255.png)

![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2379259.png)

![1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one](/img/structure/B2379262.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2379265.png)

![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)

![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)
![(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid](/img/structure/B2379271.png)